Technical Guide: Synthesis of Ethyl 7-Hydroxyquinoline-6-carboxylate
Technical Guide: Synthesis of Ethyl 7-Hydroxyquinoline-6-carboxylate
This guide details the chemical synthesis of Ethyl 7-Hydroxyquinoline-6-carboxylate , a specific regioisomer of the quinoline family often utilized as a scaffold in the development of kinase inhibitors and quinolone antibiotics.
The synthesis strategy leverages the Skraup Cyclization , exploiting the specific directing effects of the hydroxyl and amino groups on the benzene ring to achieve high regioselectivity.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Ethyl 7-Hydroxyquinoline-6-carboxylate CAS: 1261631-01-9 Core Challenge: Achieving the specific 6,7-substitution pattern on the quinoline ring without obtaining the 5,8-isomer or other byproducts.
Retrosynthetic Logic
The quinoline core is classically constructed via the Skraup synthesis , which involves the condensation of an aniline derivative with glycerol.
-
Disconnection: Breaking the C2-C3 and N1-C2 bonds of the pyridine ring leads back to an aniline precursor.
-
Regiocontrol: To obtain the 7-hydroxy-6-carboxylate isomer:
-
The Ester group must be at position 6. In the Skraup reaction, substituents para to the amino group end up at position 6.
-
The Hydroxyl group must be at position 7.[1] In the Skraup reaction, substituents meta to the amino group end up at position 7 (via cyclization at the less hindered ortho position, which is also para to the directing hydroxyl group).
-
-
Precursor Identification: The required starting material is Ethyl 4-amino-2-hydroxybenzoate (also known as Ethyl 4-aminosalicylate).
Retrosynthesis Diagram
Figure 1: Retrosynthetic breakdown identifying Ethyl 4-aminosalicylate as the optimal precursor.
Experimental Protocol
Phase 1: Precursor Preparation (Esterification)
Note: If Ethyl 4-aminosalicylate (CAS 6059-19-4) is purchased commercially, skip to Phase 2.
Objective: Convert 4-Amino-2-hydroxybenzoic acid (PAS) to its ethyl ester.
Reagents: 4-Amino-2-hydroxybenzoic acid, Absolute Ethanol, Thionyl Chloride (
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (
). -
Addition: Suspend 15.3 g (0.1 mol) of 4-Amino-2-hydroxybenzoic acid in 150 mL of absolute ethanol.
-
Activation: Cool the mixture to 0°C in an ice bath. Dropwise add 8.0 mL (0.11 mol) of Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. The solid should dissolve, forming a clear solution.
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Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (200 mL) and wash with saturated
(2 x 100 mL) to neutralize residual acid. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield Ethyl 4-amino-2-hydroxybenzoate as a tan solid.-
Yield Expectation: 85–90%
-
QC Check:
NMR should show ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
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Phase 2: Modified Skraup Cyclization
Objective: Construct the quinoline ring.
Reagents: Ethyl 4-amino-2-hydroxybenzoate, Glycerol, Conc. Sulfuric Acid (
Protocol:
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Mixture Preparation: In a 250 mL 3-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine:
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18.1 g (0.1 mol) Ethyl 4-amino-2-hydroxybenzoate
-
15.0 g Sodium m-nitrobenzenesulfonate (Water-soluble oxidant, facilitates workup)
-
2.0 g Ferrous Sulfate (Moderates the reaction violence)
-
30 mL Glycerol
-
-
Acid Addition: Add 25 mL of concentrated
dropwise with stirring. The mixture will darken. -
Heating (Critical Step):
-
Heat the oil bath to 135–140°C .
-
Observation: The reaction may become exothermic around 120°C. If the temperature spikes, remove the heat source briefly. The
helps prevent "runaway" reactions common in Skraup syntheses. -
Maintain 140°C for 4–5 hours.
-
-
Quenching: Cool the reaction mixture to ~80°C and pour it slowly into 500 mL of ice-water with vigorous stirring. A dark precipitate/tar may form.
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Neutralization: Adjust the pH of the aqueous suspension to pH 7–8 using 20% NaOH solution or solid
. Note: Do not exceed pH 9 to avoid hydrolyzing the ester. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). The product is in the organic layer.[2][3][4]
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Purification:
-
Wash combined organics with brine.
-
Dry over
and concentrate. -
Column Chromatography: Purify the crude residue on silica gel using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 6:4).
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Recrystallization: Recrystallize the solid from Ethanol/Water if necessary.
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Data Summary Table:
| Parameter | Specification | Notes |
| Precursor | Ethyl 4-aminosalicylate | Purity >98% required |
| Oxidant | Na m-nitrobenzenesulfonate | Safer/easier workup than Nitrobenzene |
| Temperature | 140°C ± 5°C | Avoid >150°C to prevent polymerization |
| Time | 4–6 Hours | Monitor via TLC (vanishing amine) |
| Expected Yield | 55–65% | Skraup yields are typically moderate |
Reaction Mechanism
The reaction proceeds via the in situ formation of acrolein from glycerol, followed by a Michael addition and subsequent cyclization.
-
Dehydration: Glycerol is dehydrated by hot
to form Acrolein ( ). -
Michael Addition: The amino group of the aniline attacks the
-carbon of acrolein (1,4-addition). -
Cyclization: The carbonyl oxygen is protonated, and electrophilic attack occurs on the benzene ring.
-
Regioselectivity:[5] Cyclization occurs at the position ortho to the amine. There are two ortho positions: C3 (hindered by OH) and C5 (unhindered). The ring closes at C5 (which is also para to the activating -OH group), leading to the 7-hydroxy isomer.
-
-
Oxidation: The intermediate 1,2-dihydroquinoline is oxidized by the nitro-compound to the fully aromatic quinoline.
Figure 2: Mechanistic pathway of the Skraup reaction yielding the target quinoline.
Quality Control & Characterization
Verify the identity of the synthesized product using the following parameters.
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: Expect range between 180–190°C (derivative dependent, verify with standard).
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Mass Spectrometry (ESI+):
-
Formula:
-
Calculated MW: 217.22
-
Observed
-
-
NMR (DMSO-
, 400 MHz):-
1.35 (t, 3H,
) -
4.38 (q, 2H,
) - 7.20 (s, 1H, H-8) — Singlet confirms no neighbor, consistent with 7-OH, 6-COOEt substitution.
- 7.45 (dd, 1H, H-3)
- 8.30 (d, 1H, H-4)
- 8.50 (s, 1H, H-5) — Singlet confirms para-position to ester.
- 8.85 (dd, 1H, H-2)
- 11.5 (br s, 1H, -OH)
-
1.35 (t, 3H,
References
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Skraup Synthesis Overview: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59–98. Link
- Regioselectivity in Quinoline Synthesis: Palmer, M. H. "The Structure and Reactions of Heterocyclic Compounds." Edward Arnold, London, 1967.
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Synthesis of 4-Aminosalicylic Acid Derivatives: "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid." Journal of Medicinal Chemistry, 2022 . Link
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Modified Skraup Conditions: "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics." Molecules, 2019 , 24(10), 1806. Link
